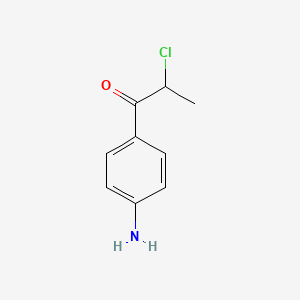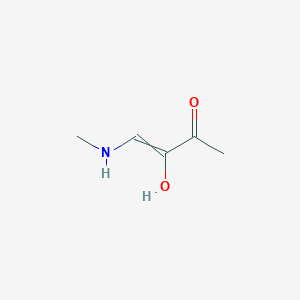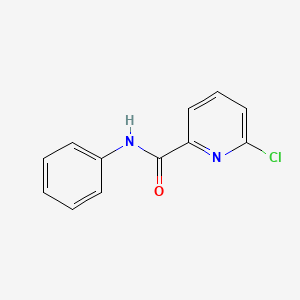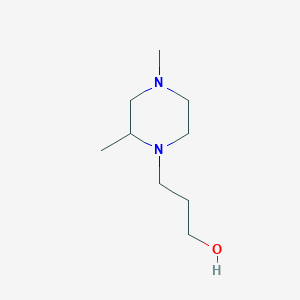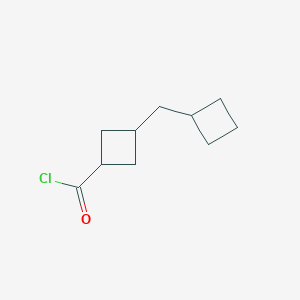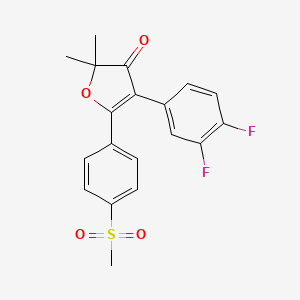![molecular formula C13H16O2 B13967246 4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol](/img/structure/B13967246.png)
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol is a complex organic compound characterized by a bicyclic structure fused with a benzene ring. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane moiety attached to a benzene ring with two hydroxyl groups at the 1 and 2 positions. The presence of the bicyclic structure imparts significant rigidity and strain to the molecule, making it an interesting subject for chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The bicyclo[2.2.1]heptane structure can be introduced through the reaction of cyclopentadiene with a suitable dienophile, such as maleic anhydride, followed by subsequent functionalization steps to introduce the benzene ring and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and polymers due to its rigid structure.
Mecanismo De Acción
The mechanism of action of 4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the bicyclic structure provides a rigid framework that can influence the binding affinity and specificity. The compound may also participate in redox reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Norbornane (bicyclo[2.2.1]heptane): Shares the bicyclic structure but lacks the benzene ring and hydroxyl groups.
Camphor: Another bicyclic compound with a ketone functional group.
Bicyclo[2.2.2]octane: A similar bicyclic structure with different ring sizes.
Uniqueness
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol is unique due to the combination of the bicyclic structure with a benzene ring and hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H16O2/c14-12-4-3-10(7-13(12)15)11-6-8-1-2-9(11)5-8/h3-4,7-9,11,14-15H,1-2,5-6H2 |
Clave InChI |
JARXDSZNTUVDEE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2C3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
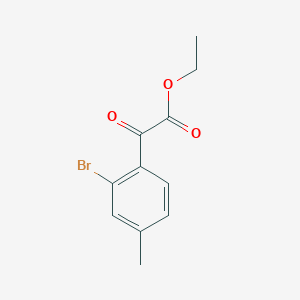
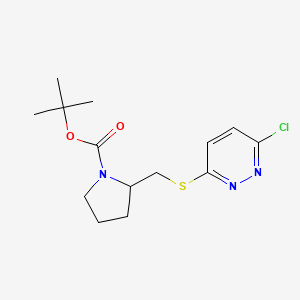
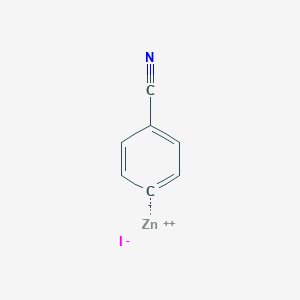
![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
